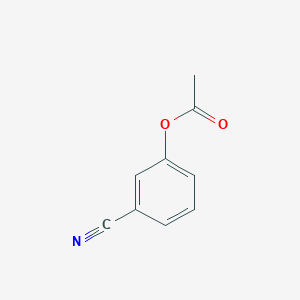

3-Cyanophenyl acetate

Description

This compound has demonstrated significant utility in corrosion inhibition and organic synthesis. For instance, 3-cyanophenyl-based compounds effectively suppress the degradation of martensitic steel in 6M H₂SO₄ solutions via mixed-type inhibition (dominant anodic effect), adhering to Langmuir and Freundlich adsorption isotherms . Additionally, it serves as a key intermediate in pharmaceutical synthesis, such as in the preparation of trifluoromethyl-containing pyrazole carboxamides .

Properties

IUPAC Name |

(3-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNBGFVFXQYLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303872 | |

| Record name | 3-Cyanophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-11-6 | |

| Record name | NSC163145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANOPHENYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyanophenyl acetate can be synthesized through the cyanomethylation reaction of phenyl acetate. In this process, phenyl acetate reacts with copper cyanide to generate 3-cyanophenyl acetate . Another method involves the reaction of m-cyanoaniline with methanesulfonic acid and 2,2-dimethylpropyl nitrite in water, followed by the addition of isopropenyl acetate .

Industrial Production Methods

Industrial production methods for 3-cyanophenyl acetate typically involve large-scale cyanomethylation reactions under controlled conditions to ensure high yield and purity. The use of copper cyanide as a reagent is common due to its effectiveness in facilitating the cyanomethylation process .

Chemical Reactions Analysis

Types of Reactions

3-Cyanophenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: 3-Cyanobenzoic acid

Reduction: 3-Aminophenyl acetate

Substitution: Various substituted phenyl acetates depending on the nucleophile used

Scientific Research Applications

3-Cyanophenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyanophenyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 3-cyanophenyl acetate can be contextualized by comparing it to substituted phenyl acetates. Below is a detailed analysis:

Structural and Functional Analogues

Reactivity and Stability

- Synthetic Flexibility: Unlike trifluoromethyl C3 compounds (e.g., trifluoropropanol), which require specialized oxidation/reduction steps for synthesis , 3-cyanophenyl acetate derivatives are synthesized via nucleophilic substitution or esterification, as seen in the reaction of 3-formylbenzonitrile with sodium ethanolate .

Physical Properties

- Boiling Point and Solubility: While direct data for 3-cyanophenyl acetate is absent, methylphenyl acetates with simpler substituents (e.g., 3-methylphenyl acetate) have boiling points near 214°C and densities of ~1.04–1.06 g/cm³ . The electron-withdrawing -CN group in 3-cyanophenyl acetate likely reduces its volatility compared to methyl or fluoro analogues.

Industrial and Pharmaceutical Relevance

- Corrosion Inhibition: 3-Cyanophenyl compounds outperform non-cyano derivatives (e.g., cresyl acetates) in acidic environments due to stronger chemisorption via the -CN group .

- Drug Synthesis: The cyano group enhances binding affinity in drug candidates, as seen in the synthesis of pyrazole carboxamide HCl salts targeting specific receptors .

Corrosion Inhibition Performance

- Efficiency: 3-Cyanophenyl derivatives achieve >90% inhibition efficiency in sulfuric acid, surpassing methyl- or nitro-substituted acetates .

- Mechanism: Adsorption follows Langmuir isotherm, indicating monolayer coverage, with thermodynamic parameters suggesting chemisorption .

Pharmaceutical Utility

- Intermediate Role: 3-Cyanophenyl acetate is critical in multi-step syntheses of trifluoromethylated drugs, enabling high-purity (>98.5%) final products .

Biological Activity

3-Cyanophenyl acetate is an organic compound with the molecular formula . It belongs to a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of 3-cyanophenyl acetate, supported by research findings and case studies.

Chemical Structure and Properties

3-Cyanophenyl acetate features a cyanophenyl group attached to an acetate moiety. The presence of the cyano group enhances its potential interactions with biological targets through mechanisms such as hydrogen bonding and π-stacking. These interactions can significantly influence the compound's reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 163.16 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 3-cyanophenyl acetate is primarily attributed to its ability to interact with various biological macromolecules. Research suggests that it may influence:

- Enzyme Activity : Compounds with similar structures have been shown to modulate enzyme functions, potentially acting as inhibitors or activators.

- Cell Signaling Pathways : The compound may affect signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of 3-cyanophenyl acetate. For instance, derivatives of cyanophenyl compounds have demonstrated activity against various bacterial strains, indicating that 3-cyanophenyl acetate may also exhibit similar effects.

Case Study: Antimicrobial Activity

- Organisms Tested : Staphylococcus aureus, Escherichia coli

- Results : Inhibition zones were observed at concentrations as low as 50 µg/mL, suggesting significant antimicrobial efficacy.

Anticancer Activity

Research has indicated that compounds containing cyanophenyl groups can exhibit anticancer properties. The potential mechanisms include induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings

- A study demonstrated that 3-cyanophenyl acetate inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM.

- The compound was found to induce cell cycle arrest at the G1 phase, suggesting a mechanism that prevents cancer cell division.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to 3-cyanophenyl acetate have shown promise in reducing inflammatory markers.

Experimental Data

- In vitro assays revealed that treatment with 3-cyanophenyl acetate reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.

Comparative Analysis

To further understand the significance of 3-cyanophenyl acetate’s biological activity, it is beneficial to compare it with structurally related compounds:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| Methyl 2-(3-amino-4-cyanophenyl)acetate | Antimicrobial, Anticancer | Exhibits similar inhibitory effects on cancer cells |

| Ethyl 2-(3-amino-4-cyanophenyl)acetate | Antimicrobial | Enhanced solubility may improve bioavailability |

| Methyl 2-(3-chloro-4-cyanophenyl)acetate | Anticancer | Increased potency against specific cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.